(S)-4-(pyrrolidin-2-ylmethyl)morpholine
Overview
Description
(S)-4-(pyrrolidin-2-ylmethyl)morpholine is a chiral compound featuring a morpholine ring substituted with a pyrrolidin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrrolidine with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to carry out the reaction under controlled conditions, ensuring high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(pyrrolidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents like bromoalkanes in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted morpholine derivatives depending on the halogenated reagent used.
Scientific Research Applications
(S)-4-(pyrrolidin-2-ylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-(pyrrolidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .
Comparison with Similar Compounds
®-4-(pyrrolidin-2-ylmethyl)morpholine: The enantiomer of the compound with different stereochemistry.
4-(pyrrolidin-2-ylmethyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
4-(pyrrolidin-2-ylmethyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness: (S)-4-(pyrrolidin-2-ylmethyl)morpholine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. Its morpholine ring also imparts distinct chemical properties, making it valuable in various synthetic and medicinal applications .
Properties
IUPAC Name |
4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427989 | |
Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91790-91-9 | |
Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2S)-pyrrolidin-2-ylmethyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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